Bergamottin

Overview

Description

What is Bergamottin

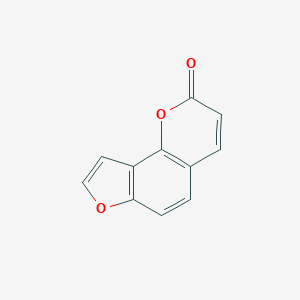

This compound is a natural furanocoumarin compound with weak polarity, originally detected in bergamot oil (Citrus bergamia) and is mainly found in grapefruit juice[“]. It has been identified in different fruit tissues of various citrus cultivars[“].

Scientific research has shown that this compound has significant antiproliferative activity on cancer cell lines, including human liver cancer HepG2, promyelocytic leukemia HL-60, and gastric cancer BGC-823 cells[“]. It has also been found to significantly increase glucose consumption in HepG2 cells[“].

A study has also shown that this compound can be synthesized with a nitroxide moiety, resulting in a more potent inhibitor of the CYP3A4 enzyme than the parent compound[“]. This synthesized this compound, referred to as SL-Bergamottin, has shown strong antitumor effects[“].

Mechanism of Action

In-depth exploration of Bergamottin's mechanism of action

Target of Action this compound, a component of grapefruit juice, acts as an inhibitor of some isoforms of the cytochrome P450 (CYP) enzyme, particularly CYP3A4[“].

Mode of Action this compound interacts with its target, the CYP3A4 enzyme, by binding to its active site. A synthesized version of this compound, referred to as SL-Bergamottin, has been found to bind to the active site of CYP3A4 in a similar manner to this compound, but with a better ∆G bind value[“].

Result of Action The inhibition of the CYP3A4 enzyme by this compound has been associated with potent anti-oxidative, anti-inflammatory, and anti-cancer properties[“]. In particular, this compound has shown significant antiproliferative activity on various cancer cell lines. The synthesized SL-Bergamottin has also shown strong antitumor effects[“]

Action Environment The action of this compound is not to be significantly affected by environmental factors. However, the bioavailability and effectiveness of this compound could potentially be influenced by factors such as pH, temperature, and the presence of other compounds[“].

Chemical Properties

What are the chemical properties of Bergamottin?

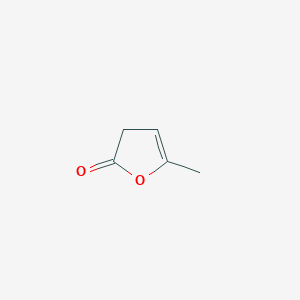

Chemical Reaction Type this compound and dihydroxythis compound are linear furanocoumarins functionalized with side chains derived from geraniol. They are inhibitors of some isoforms of the cytochrome P450 enzyme, in particular CYP3A4. This prevents oxidative metabolism of certain drugs by the enzyme, resulting in an elevated concentration of drug in the bloodstream[“].

Reactivity It is known to interact with certain enzymes in the body, particularly CYP3A43[“].

Stability It is a naturally occurring compound found in various citrus fruits, suggesting it is relatively stable under normal conditions[“].

Toxicity this compound has been shown to exhibit anti-tumor function. It has significant antiproliferative activity on three cancer cell lines, i.e. liver cancer HepG2, promyelocytic leukemia HL-60, and gastric cancer BGC-823 cells[“][“].

Biochemical Properties

What are the biochemical properties of Bergamottin?

Interaction with Biomolecules this compound interacts with the cytochrome P450 enzyme, specifically the CYP3A4 isoform[“][“]. This interaction inhibits the enzyme’s activity, affecting the metabolism of certain drugs[“][“].

Cellular Effects this compound has been shown to have significant antiproliferative activity on three cancer cell lines: liver cancer HepG2, promyelocytic leukemia HL-60, and gastric cancer BGC-823 cells[“]. It reduces prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis. In osteoarthritis, this compound reduces the secretion of inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase-2 (COX2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6) and prostaglandin E2 (PGE2) under the stimulation of interleukin-1β (IL-1β)[“].

Molecular Mechanism The molecular mechanism of this compound involves its interaction with the cytochrome P450 enzyme, specifically the CYP3A4 isoform[“][“]. This interaction inhibits the enzyme’s activity, preventing the oxidative metabolism of certain drugs and leading to an elevated concentration of the drug in the bloodstream[“][“]. In addition, this compound reduces prostate cancer cell growth by decreasing both total and nuclear androgen receptor (AR) activation, reducing downstream AR signaling[“].

Time Effect Its effects on cells and its interaction with the cytochrome P450 enzyme suggest that its effects could potentially change over time, depending on the concentration of this compound and the presence of other substances in the body.

Scientific Research Applications

Bergamottin application guide and Best Practices

Inhibition of Cytochrome P450 Enzymes this compound is known to inhibit some isoforms of the cytochrome P450 enzyme, particularly CYP3A4. This prevents the oxidative metabolism of certain drugs by the enzyme, leading to an elevated concentration of the drug in the bloodstream[“][“].

Antiproliferative Activity this compound has been shown to have significant antiproliferative activity on three cancer cell lines: human liver cancer HepG2 cells, promyelocytic leukemia HL-60 cells, and gastric cancer BGC-823 cells[“][“]. It reduces prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis[“].

Anti-Diabetes Applications this compound significantly increases glucose consumption in HepG2 cells in a dose-dependent manner[“]. This is the first report of its potential in anti-diabetes applications[“].

Antimycobacterial Activity Recent studies have shown that this compound contains various pharmaceutical bioactivities, including antimycobacterial activity[“].

Antimutagenicity this compound has been shown to exhibit antimutagenic properties[“].

Increased Drug Bioavailability this compound is mainly responsible for “grapefruit juice/drug” interactions[“]. It interacts with some isoforms of the cytochrome P450 enzyme, increasing drug bioavailability[“].

Synthesis of Spin-Labelled this compound A new this compound containing a nitroxide moiety (SL-bergamottin, SL-BM) was synthesized[“]. The nitroxide moiety markedly increased the antitumor activity of BM toward HeLa cells and marginally increased its toxicity toward a normal cell line[“].

Product Comparison

Bergamottin,Dihydroxythis compound:Similarities and Differences of Organic Compounds

Similarities

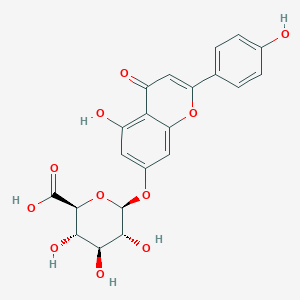

Structural Similarity: Both this compound and Dihydroxythis compound share a similar furanocoumarin structure. They are linear furanocoumarins functionalized with side chains derived from geraniol[“]. The difference is that Dihydroxythis compound has additional hydroxy groups[“].

Biochemical Activity: Both compounds are known to inhibit some isoforms of the cytochrome P450 enzyme, in particular CYP3A4[“][“]. This inhibition prevents the oxidative metabolism of certain drugs by the enzyme, resulting in an elevated concentration of the drug in the bloodstream[“][“].

Source: Both this compound and Dihydroxythis compound are found in the pulp of pomelos and grapefruits, and in the peel and pulp of the bergamot orange[“].

Pharmacological Utilization: Both compounds are known for enhancing the bioavailability of a wide range of therapeutic drugs[“][“]. They may be developed as drugs that are targeted to increase the oral bioavailability of other drugs[“].

Differences

Structural Difference: While both this compound and Dihydroxythis compound share a similar furanocoumarin structure, Dihydroxythis compound has additional hydroxy groups[“]. This difference in structure can lead to different biochemical properties and interactions.

Biochemical Activity: Both compounds inhibit some isoforms of the cytochrome P450 enzyme, particularly CYP3A4[“][“]. However, the extent and specificity of this inhibition can vary between the two compounds due to their structural differences[“][“].

Metabolism: this compound is metabolized into Dihydroxythis compound in the body. This means that the two compounds can have different pharmacokinetic properties, with Dihydroxythis compound having a longer half-life in the body[“].

Related Small Molecules

SR9186,7-Methoxy-4-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline,Tebuconazole,6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride,Hypericin,Licopyranocoumarin,Prothioconazole,17(S)-HETE,Galeterone,Ranitidine,Simmitecan,Bergapten,Gypenoside VIII,Endoxifen, (E)-,2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-,Isoglycycoumarin,

Future Directions

Bergamottin, a furanocoumarin found primarily in grapefruits, has been the focus of various scientific studies due to its unique properties and potential benefits. This compound is also known to inhibit cytochrome P450, an enzyme involved in metabolizing various substances in the body.

Inhibition of Viral Entry and Replication: Research has shown that this compound can inhibit the entry of the Lassa virus (LASV) into cells by blocking its endocytic trafficking. This was discovered through high-throughput screening of a botanical drug library, indicating its potential as an antiviral agent[“]. Further studies have also demonstrated this compound's ability to inhibit SARS-CoV-2. It interferes with multiple stages of the virus's life cycle, including blocking spike-mediated membrane fusion and reducing viral RNA synthesis[“].

Antioxidant, Anti-inflammatory, and Anticancer Properties: this compound has been found to possess potent antioxidative, anti-inflammatory, and anticancer properties. These benefits have been observed in both in vitro (test tube) and in vivo (living organism) studies, highlighting its potential therapeutic uses[“]. Specifically, it has been evaluated for its anticancer effects against colon cancer cells, where it showed antiproliferative effects, indicating its potential as an anticancer agent[“].

Purification and Distribution in Citrus Fruits: Scientific efforts have also been made to understand the distribution of this compound in different citrus fruits and to develop efficient methods for its purification. This includes the use of techniques like silica gel column chromatography and high-speed counter-current chromatography (HSCCC), aiming to isolate this compound with high purity and yield[“].

Properties

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJZOMNXBSRED-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897528 | |

| Record name | Bergamottin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7380-40-7, 482-46-2 | |

| Record name | Bergamottin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bergamottin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergamottin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3,7-dimethyl-2,6-octadienyl)oxy)-, (E)- (= bergamottin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bergamottin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERGAMOTTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMU611YFRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B190619.png)

![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B190623.png)